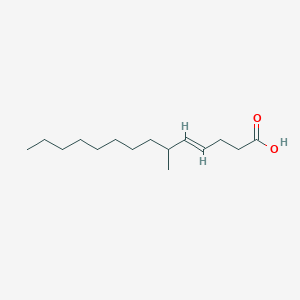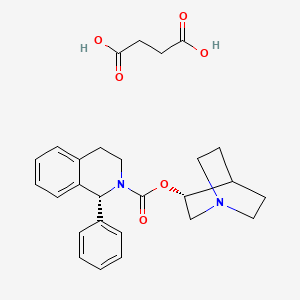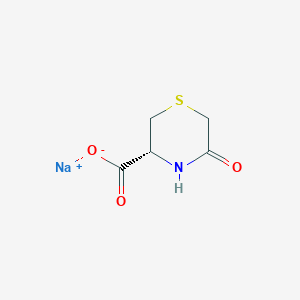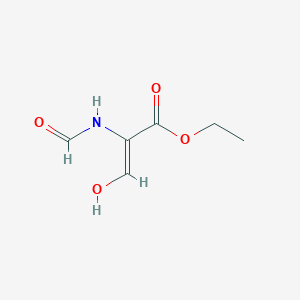
Monoester de phosphate de fluorotélomère 8:2
Vue d'ensemble
Description
Perfluorodecyl phosphate is a monoalkyl phosphate in which the alkyl group specified is perfluorodecyl. It has a role as an environmental contaminant and a xenobiotic.
Applications De Recherche Scientifique
Études toxicologiques
Le monoester de phosphate de fluorotélomère 8:2 fait partie du groupe des substances perfluoroalkylées et polyfluoroalkylées (PFAS) {svg_1}. Il a été utilisé dans des études toxicologiques pour comprendre les effets des PFAS sur la santé humaine {svg_2}. Plus précisément, il a été utilisé dans une analyse transcriptomique à haut débit de sphéroïdes de foie humain pour comparer les puissances des PFAS {svg_3}.
Profil d'expression des gènes
Ce composé a été utilisé dans des études de profilage d'expression des gènes. Ces études utilisent la transcriptomique à haut débit et le séquençage de nouvelle génération pour collecter des données sur des produits chimiques moins connus, tels que les PFAS {svg_4}. L'objectif principal de ces études est de faciliter la lecture croisée et le classement de la puissance pour l'évaluation des risques pour la santé humaine et d'enquêter sur le mode d'action {svg_5}.
Recherche sur la santé du foie
Des recherches ont montré que certains PFAS, y compris le this compound, peuvent affecter le métabolisme lipidique, qui joue un rôle majeur dans la santé du foie {svg_6}. Des études ont utilisé des cellules hépatiques humaines primaires pour enquêter sur la possibilité que les PFAS puissent induire des effets hépatiques chez l'homme {svg_7}.
Études sur la contamination environnementale
En raison de leur utilisation répandue, de leur persistance et de leur grande mobilité, les PFAS se trouvent partout dans l'environnement et chez l'homme {svg_8}. Par conséquent, le this compound a été utilisé dans des études portant sur la contamination environnementale et la détection subséquente d'acides perfluoroalkylés chez l'homme et dans la faune {svg_9}.
Applications industrielles
Les PFAS, y compris le this compound, ont une variété d'applications commerciales et industrielles en raison de leurs propriétés hydrofuges et oléofuges {svg_10}. Ils sont intentionnellement ajoutés comme ingrédients dans certains produits cosmétiques, y compris les lotions, les nettoyants, les vernis à ongles, la crème à raser, le fond de teint, le rouge à lèvres, l'eye-liner, les ombres à paupières et le mascara {svg_11}.
Mousses ignifuges
Le this compound est utilisé dans les mousses ignifuges {svg_12}. Ces mousses peuvent contaminer l'eau potable et le sol à proximité des endroits où elles sont utilisées, y compris les terrains d'entraînement des pompiers dans les aéroports et les bases militaires {svg_13}.
Mécanisme D'action
Mode of Action
The compound interacts with its targets by inducing changes in gene expression . Specifically, longer-chain compounds (7–10 carbons) were more likely to induce changes in gene expression .
Biochemical Pathways
It is known that some pfas, including 8:2 fluorotelomer phosphate monoester, affect lipid metabolism . Dysregulation of lipid metabolism plays a major role in the development and progression of liver cancers .
Pharmacokinetics
It is known that pfas are ubiquitously found in humans and the environment due to their wide use, persistence, and high mobility . More research is needed to fully understand the compound’s pharmacokinetics.
Result of Action
The molecular and cellular effects of the compound’s action include changes in gene expression and potential cytotoxicity . In rodents, PFOS exposure increased inflammation and steatosis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. PFAS can contaminate drinking water and soil in proximity to locations where fire-fighting foams are used, including fire fighting training areas at airports and military bases . The compound’s action can also be influenced by the presence of other chemicals in the environment .
Orientations Futures
Limited availability of fish metabolic pathways for PFAS may lead to risk assessments with inherent uncertainties based only upon the parent chemical or the assumption that the biodegradation or mammalian metabolism map data will serve as an adequate surrogate . This emphasizes the importance and utility of collating metabolism into a searchable database .
Analyse Biochimique
Biochemical Properties
8:2 Fluorotelomer phosphate monoester plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in lipid metabolism, such as peroxisome proliferator-activated receptor alpha (PPARα). The interaction with PPARα can lead to alterations in lipid metabolism and energy homeostasis. Additionally, 8:2 Fluorotelomer phosphate monoester can bind to serum albumin, affecting its transport and distribution in the bloodstream .
Cellular Effects
The effects of 8:2 Fluorotelomer phosphate monoester on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 8:2 Fluorotelomer phosphate monoester can lead to changes in the expression of genes involved in oxidative stress response and inflammation. It can also disrupt mitochondrial function, leading to altered cellular energy production and increased production of reactive oxygen species .
Molecular Mechanism
At the molecular level, 8:2 Fluorotelomer phosphate monoester exerts its effects through several mechanisms. One of the primary mechanisms is the binding to nuclear receptors such as PPARα, which leads to the activation or inhibition of target genes involved in lipid metabolism and inflammation. Additionally, 8:2 Fluorotelomer phosphate monoester can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8:2 Fluorotelomer phosphate monoester can change over time. Studies have shown that this compound is relatively stable and can persist in biological systems for extended periods. Over time, 8:2 Fluorotelomer phosphate monoester can undergo degradation, leading to the formation of various metabolites. Long-term exposure to this compound has been associated with chronic effects on cellular function, including persistent oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 8:2 Fluorotelomer phosphate monoester vary with different dosages in animal models. At low doses, this compound can induce mild alterations in lipid metabolism and gene expression. At higher doses, 8:2 Fluorotelomer phosphate monoester can cause significant toxic effects, including liver damage, endocrine disruption, and immunotoxicity. Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels .
Metabolic Pathways
8:2 Fluorotelomer phosphate monoester is involved in several metabolic pathways, including those related to lipid metabolism and detoxification. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites, including perfluorooctanoic acid (PFOA). The metabolic flux of 8:2 Fluorotelomer phosphate monoester can influence the levels of key metabolites, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 8:2 Fluorotelomer phosphate monoester within cells and tissues are mediated by various transporters and binding proteins. This compound can bind to serum albumin, facilitating its transport in the bloodstream. Additionally, 8:2 Fluorotelomer phosphate monoester can be taken up by cells through specific transporters, leading to its accumulation in various tissues, including the liver and adipose tissue .
Subcellular Localization
The subcellular localization of 8:2 Fluorotelomer phosphate monoester can influence its activity and function. This compound has been found to localize in the mitochondria, where it can disrupt mitochondrial function and energy production. Additionally, 8:2 Fluorotelomer phosphate monoester can undergo post-translational modifications, such as phosphorylation, which can affect its targeting to specific cellular compartments .
Propriétés
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F17O4P/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIABSAQIFYEDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874027 | |
| Record name | 2-(Perfluorooctyl)ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57678-03-2 | |
| Record name | Mono[2-(perfluorooctyl)ethyl] phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57678-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Perfluorooctyl)ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride](/img/structure/B1147424.png)

